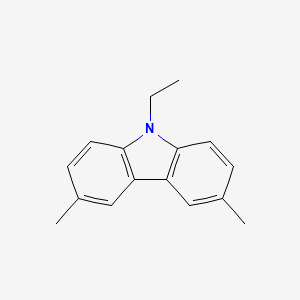
9-Ethyl-3,6-dimethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3,6-dimethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, medicinal chemistry, and materials science. The structure of this compound consists of a carbazole core with ethyl and methyl substituents at the 9th, 3rd, and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3,6-dimethylcarbazole typically involves multiple steps. One common method starts with the formylation of 9-ethylcarbazole to produce 9-ethylcarbazole-3-carboxaldehyde. This intermediate undergoes a series of reactions, including Wolff-Kishner reduction and further formylation at the 6-position, followed by another Wolff-Kishner reduction to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-3,6-dimethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the substituents on the carbazole ring.
Substitution: Electrophilic substitution reactions are common, especially at the reactive 3 and 6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dicarboxylic acid, while substitution reactions can produce halogenated carbazole derivatives .
Scientific Research Applications
9-Ethyl-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which 9-Ethyl-3,6-dimethylcarbazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticholinesterase assays, it inhibits the activity of enzymes like acetylcholinesterase, thereby affecting neurotransmission .
Comparison with Similar Compounds
3,6-Dimethylcarbazole: Lacks the ethyl group at the 9th position.
9-Ethylcarbazole: Lacks the methyl groups at the 3rd and 6th positions.
Carbazole: The parent compound without any substituents.
Uniqueness: 9-Ethyl-3,6-dimethylcarbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .
Properties
CAS No. |
51545-42-7 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
9-ethyl-3,6-dimethylcarbazole |
InChI |
InChI=1S/C16H17N/c1-4-17-15-7-5-11(2)9-13(15)14-10-12(3)6-8-16(14)17/h5-10H,4H2,1-3H3 |
InChI Key |
CPBVTWVQIIIDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















